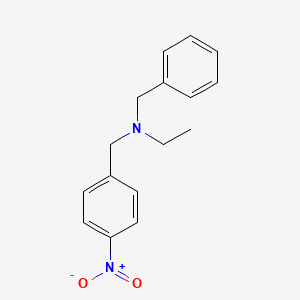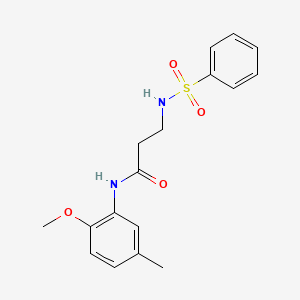![molecular formula C17H17NO3 B5869254 methyl 2-methyl-3-[(phenylacetyl)amino]benzoate](/img/structure/B5869254.png)
methyl 2-methyl-3-[(phenylacetyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-methyl-3-[(phenylacetyl)amino]benzoate is a synthetic compound that belongs to the class of benzamide derivatives. It is commonly known as MPA for short. MPA has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.
作用機序
MPA acts as an HDAC inhibitor by binding to the active site of HDAC enzymes and preventing the deacetylation of histone proteins. This leads to an increase in histone acetylation and changes in gene expression patterns. MPA has also been shown to induce cell cycle arrest and apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes.
Biochemical and Physiological Effects:
MPA has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, induce differentiation of cancer cells, and inhibit angiogenesis. MPA has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, MPA has been shown to have neuroprotective effects by increasing the expression of neurotrophic factors.
実験室実験の利点と制限
The advantages of using MPA in lab experiments include its potent HDAC inhibitory activity, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its anti-inflammatory and neuroprotective effects. However, MPA has some limitations, including its low solubility in water and its potential toxicity at high doses.
将来の方向性
For research on MPA include investigating its potential as a combination therapy with other drugs, optimizing its pharmacokinetic properties, and exploring its effects on other biological processes. Additionally, further research is needed to understand the molecular mechanisms underlying the anti-cancer and neuroprotective effects of MPA.
合成法
MPA can be synthesized through a multi-step process starting from 2-chlorobenzoic acid. The synthesis involves the reaction of 2-chlorobenzoic acid with thionyl chloride, followed by the reaction with methylamine and phenylacetic acid. The final product is obtained by the reaction of the intermediate with sodium hydroxide and methyl iodide. The overall yield of the synthesis is around 50%.
科学的研究の応用
MPA has been extensively used in scientific research as a tool to investigate various biological processes such as cell proliferation, apoptosis, and angiogenesis. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibitors have been identified as potential therapeutic agents for the treatment of cancer, neurological disorders, and inflammatory diseases.
特性
IUPAC Name |
methyl 2-methyl-3-[(2-phenylacetyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-12-14(17(20)21-2)9-6-10-15(12)18-16(19)11-13-7-4-3-5-8-13/h3-10H,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBIDSUMDBPJAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)CC2=CC=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxy-5-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5869179.png)


![N-{5-[2-amino-2-(hydroxyimino)ethyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide](/img/structure/B5869205.png)
![N-[4-(acetylamino)phenyl]-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide](/img/structure/B5869214.png)
![N-(2,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5869217.png)
![4-[(3-methyl-2-thienyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5869223.png)


![3-[1-[(aminocarbonyl)amino]-5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5869243.png)
![5-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5869246.png)


![3,4-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5869271.png)